molecular formula C21H27N3O2 B3867434 N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide

N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide

Cat. No. B3867434
M. Wt: 353.5 g/mol
InChI Key: HAMCJJUQPAVECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide, also known as DPPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of various physiological and behavioral processes. In

Mechanism of Action

N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The dopamine D3 receptor is involved in the regulation of various physiological and behavioral processes, including reward, motivation, and addiction. By blocking the dopamine D3 receptor, N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide can modulate the activity of these pathways and potentially provide therapeutic benefits for various neurological disorders.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the mesolimbic and mesocortical pathways, which may contribute to its potential therapeutic effects in the treatment of addiction and other neurological disorders. N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide has also been shown to modulate the activity of various neurotransmitter systems, including serotonin, glutamate, and GABA.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide has a number of advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for precise modulation of this receptor without affecting other dopamine receptors. It is also relatively stable and has a high affinity for its target receptor. However, N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide has some limitations for use in lab experiments, including its relatively low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are a number of future directions for research on N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide. One potential area of research is the development of more selective and potent antagonists of the dopamine D3 receptor. Another area of research is the exploration of the potential therapeutic effects of N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide and its potential for off-target effects.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have potential therapeutic effects in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide has also been studied for its potential use as a tool compound in the study of the dopamine D3 receptor and its role in various physiological and behavioral processes.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-(4-pyridin-3-yloxypiperidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-5-6-17(2)20(14-16)23-21(25)9-13-24-11-7-18(8-12-24)26-19-4-3-10-22-15-19/h3-6,10,14-15,18H,7-9,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMCJJUQPAVECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCC(CC2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-Dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-YL]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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